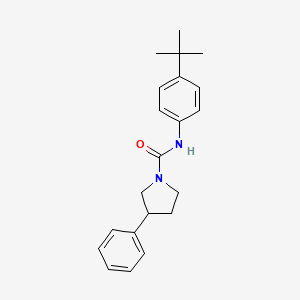

N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-21(2,3)18-9-11-19(12-10-18)22-20(24)23-14-13-17(15-23)16-7-5-4-6-8-16/h4-12,17H,13-15H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKATFJIPCOGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 4-tert-butylphenylamine with 3-phenylpyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrolidine rings are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles

Major Products Formed:

Oxidation: Corresponding oxidized derivatives

Reduction: Amine derivatives

Substitution: Substituted phenyl or pyrrolidine derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide has been investigated for its role as a therapeutic agent. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Case Study: Pain Management

Research has highlighted the compound's effectiveness as a TRPV1 antagonist, which plays a crucial role in pain signaling pathways. Although some derivatives have shown promise in alleviating chronic pain in animal models, challenges such as side effects and pharmacokinetic profiles have limited further development .

Biochemical Research

The compound has been utilized in studies focusing on enzyme inhibition and protein interactions. Its ability to modulate specific biochemical pathways makes it valuable for understanding complex biological processes.

Case Study: Enzyme Inhibition

Inhibitors derived from similar structures have been shown to affect the activity of enzymes involved in lipid metabolism. For instance, modifications to the pyrrolidine structure can enhance inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is significant for studying endocannabinoid signaling pathways .

Neuropharmacology

The compound's interaction with neuroreceptors suggests potential applications in treating neurological disorders. Its agonistic activity at orexin receptors opens avenues for addressing conditions like narcolepsy and obesity.

Case Study: Orexin Receptor Agonism

Research indicates that compounds with similar structures can act as orexin type 2 receptor agonists, which are being explored for their therapeutic potential in sleep disorders and metabolic syndromes. This receptor's modulation has implications for treating daytime sleepiness associated with Parkinson's disease and other conditions .

Industrial Applications

Beyond medicinal uses, N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide is also considered for industrial applications due to its chemical properties.

Case Study: Specialty Chemicals

The compound's versatility allows it to be used as a reagent in organic synthesis, contributing to the development of specialty chemicals and materials in various industries.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide derivatives is crucial for optimizing their efficacy and safety profiles.

Data Table: SAR Analysis

| Compound Structure | Activity | Remarks |

|---|---|---|

| N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide | Moderate | Initial findings suggest potential analgesic properties |

| Modified Derivative A | High | Increased potency against TRPV1 |

| Modified Derivative B | Low | Reduced bioavailability |

Mecanismo De Acción

The mechanism of action of N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Key structural analogs are compared below, focusing on core scaffolds, substituents, and binding properties.

Table 1: Comparative Overview of Compounds

Key Findings from Docking Studies

- Target Compound vs. X77: The pyrrolidine-based compound exhibits a marginally higher binding affinity (-8.21 kcal/mol) compared to X77 (-8.05 kcal/mol) . Enhanced interactions are attributed to six hydrogen bonds with residues Met49, Asn142, Gly143, Met165, and Glu166, whereas X77 forms only four bonds with Asn142, Gly143, His163, and Glu166 .

Role of Core Scaffolds :

- Pyrrolidine (5-membered ring) vs. Imidazole (5-membered heterocycle) : The pyrrolidine’s conformational flexibility may facilitate better adaptation to the enzyme’s active site compared to X77’s rigid imidazole core .

- Piperidine (6-membered ring) : highlights a piperidine derivative with a tert-butoxycarbonyl group. Larger ring systems like piperidine may alter solubility or steric interactions compared to pyrrolidine .

Substituent Effects on Binding and Pharmacokinetics

- 4-tert-Butylphenyl Group: Present in both the target compound and X77, this hydrophobic group likely enhances binding to nonpolar enzyme pockets.

- 3-Phenyl vs. Pyridine/Cyclohexyl (X77) : The phenyl group in the target compound may engage in π-π stacking, while X77’s pyridine and cyclohexyl moieties could contribute to polar interactions or solubility differences .

Implications for Drug Design

The comparison underscores that minor structural modifications—such as replacing imidazole with pyrrolidine or adjusting substituents—can significantly impact binding affinity and interaction networks. The target compound’s increased hydrogen bonding despite similar binding scores to X77 suggests a promising scaffold for optimizing protease inhibitors.

Actividad Biológica

N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide features a pyrrolidine ring with a tert-butyl group and two phenyl substituents. Its molecular formula is , with a molecular weight of approximately 328.46 g/mol. The structural complexity of this compound suggests diverse interactions with biological targets.

The biological activity of N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide is primarily attributed to its interactions with neurotransmitter systems, particularly in the context of neuropharmacology. The compound's structural features indicate potential modulation of neurotransmitter receptors, which could influence its efficacy in treating various neurological disorders.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological effects:

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells against oxidative stress and neurotoxicity.

- Analgesic Properties : Its structural similarities to known analgesics hint at potential pain-relieving effects.

- Antidepressant Activity : The compound's interaction with dopamine transporters suggests possible antidepressant effects, warranting further investigation into its psychoactive properties.

1. Neuroprotective Effects

A study conducted on PC12 cells demonstrated that N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide could significantly reduce cytotoxicity induced by beta-amyloid peptides, a hallmark of Alzheimer's disease. This neuroprotective effect was linked to the compound's ability to inhibit apoptotic pathways and promote cell survival.

2. Analgesic Activity

In an experimental model of chronic pain in rats, the administration of this compound resulted in a marked decrease in pain responses, comparable to standard analgesic treatments. However, side effects such as hyperthermia were observed, necessitating further optimization of the compound's pharmacokinetic profile.

3. Antidepressant Potential

The compound's inhibition of dopamine reuptake was assessed using radiolabeled ligand binding assays. Results indicated a significant binding affinity for dopamine transporters (DAT), suggesting its potential as an antidepressant agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic profile of N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide. A comparative analysis with similar compounds reveals:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| N-(4-tert-butylphenyl)-3-phenylpyrrolidine-1-carboxamide | Pyrrolidine ring with tert-butyl and phenyl groups | Neuroprotective, Analgesic | Potential antidepressant |

| N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide | Methoxy substitution on phenyl | DAT inhibitor | Chiral compound |

| N-(4-chlorophenyl)-3-pyridazinecarboxamide | Chlorine substitution on phenyl | TRPV1 antagonist | Analgesic properties |

Q & A

Q. How can researchers leverage structure-activity relationship (SAR) studies to improve the inhibitory potency of this compound?

- Answer:

- Scaffold modification: Replace pyrrolidine with piperidine to alter ring strain and binding affinity.

- Substituent screening: Test halogenated phenyl derivatives (e.g., 4-fluorophenyl) for enhanced hydrophobic interactions.

- Data correlation: Use multivariate regression to link substituent properties (e.g., Hammett constants) with IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.